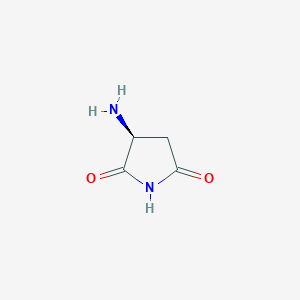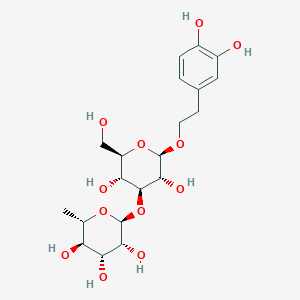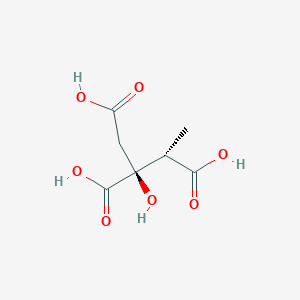
L-3-aminosuccinimide
Vue d'ensemble
Description
L-3-aminosuccinimide is a 3-aminosuccinimide that has S-configuration.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems : L-3-aminosuccinimide is utilized in the synthesis of novel pyrrolo[3,2-c]isoquinolines, starting from 3-aminosuccinimides. This process involves a regioselective reduction of 3-aminosuccinimides, leading to the creation of new heterocyclic systems like the 3,6-methano-2,5-benzodiazocine (Brière et al., 1997).
Biodegradable Polycation Gene Vectors : Research has shown that poly-D, L-succinimide (PSI)-based biodegradable cationic polymers, which mimic polyethylenimine, can be effective in gene delivery. These polymers, when grafted with different amine side chains, exhibit varying transfection abilities and biocompatibility, suggesting potential applications in clinical gene delivery (Shen et al., 2013).
Zwitterionic Polyaspartamides for Biomedical Applications : Zwitterionic polyaspartamides derived from L-lysine side-chain moieties, synthesized by reacting amino acids with polysuccinimide, exhibit anti-protein adsorption properties. This makes them suitable for creating hydrophilic surfaces and potential use in biomedical applications (Hladysh et al., 2021).
Temperature-Responsive Fluorescence Polymer Probes : Poly(N-isopropylacrylamide) (PNIPAAm) based temperature-responsive fluorescence polymer probes, using N-hydroxysuccinimide, have been developed for cellular uptake studies. These probes, with accurately controlled cellular uptakes near body temperature, have potential in distinguishing between normal and pathological cells, and in intracellular drug delivery systems (Hiruta et al., 2014).
Synthesis of Zwitterionic Peptides for Non-fouling Materials : Zwitterionic peptides derived from natural amino acids like L-histidine and L-lysine, synthesized through polysuccinimide ring-opening reactions, have shown good hydrophilicity and anti-protein-adsorption abilities. Their biocompatibility suggests potential use as non-fouling materials in biomedical applications (Lu et al., 2014).
Synthesis of Alkylaminomaleimide Fluorophores : Alkylaminomaleimide fluorophores, synthesized via air oxidation of 3-aminosuccinimides, have been used for optical waveguides and bioimaging. This demonstrates the potential of 3-aminosuccinimides in creating high-performance functional materials for various applications (Guo et al., 2020).
Mécanisme D'action
Target of Action
L-3-Aminosuccinimide primarily targets aspartic acid residues within proteins . These residues are relatively reactive and can be site-specifically isomerized . The modification of aspartic acid residues, particularly within the complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs), can significantly impact the efficacy of the molecule .
Mode of Action
This compound interacts with its targets through a process known as succinimide formation and isomerization . This process alters the chemical and physical properties of aspartic acid residues in a protein . The nonenzymatic isomerization proceeds via a five-membered-ring succinimide (Suc) intermediate .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the isomerization of aspartic acid residues . This process affects the structure and function of proteins, particularly mAbs, by modifying the aspartic acid residues within their CDRs .
Pharmacokinetics
It’s known that the accumulation of succinimide can be identified through intact and reduced lc–ms mass measurements .
Result of Action
The result of this compound’s action is the formation of succinimide, which can accumulate in the CDR of a therapeutic mAb . This accumulation can have a strong negative impact on the potency of the molecule . It can lead to an increase in basic charge variants and a decrease in potency .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, succinimide accumulation in a formulation was found to be accelerated when stored at elevated temperatures . Changes in formulation can mitigate succinimide accumulation and the corresponding detrimental changes in potency, even after extended storage at elevated temperatures .
Propriétés
IUPAC Name |
(3S)-3-aminopyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMHDRXNOHCJH-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538594 | |
| Record name | (3S)-3-Aminopyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73537-92-5 | |
| Record name | (S)-Aspartimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3S)-3-Aminopyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-(2-thienyl)-1,4-thiazepan-6-yl]amino]-4-phenyl-butanoic acid](/img/structure/B1253893.png)




![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1253903.png)
![(1R,2R,6R,7R,9S,13R,17R)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione](/img/structure/B1253905.png)



![5H-benzo[a]phenoxazin-5-one](/img/structure/B1253911.png)

![(1S,2R,9R,12R)-11-methyl-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1253915.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(E)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1253917.png)
